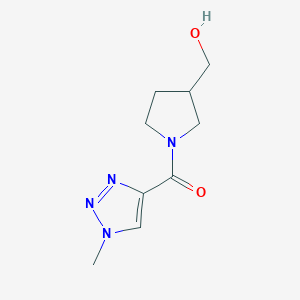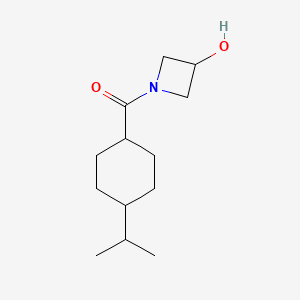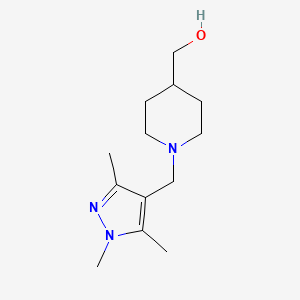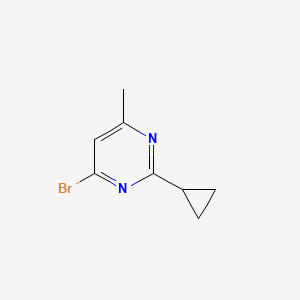![molecular formula C11H17NO2 B1474183 (1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol CAS No. 1932404-46-0](/img/structure/B1474183.png)
(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol
Overview
Description
(1S,2S)-2-{[(Furan-2-yl)Methyl]amino}cyclohexan-1-ol, otherwise known as (1S,2S)-2-{[(Furan-2-yl)Methyl]amino}cyclohexanol, is a cyclic secondary alcohol that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of biochemical, physiological, and synthetic applications due to its unique molecular structure.
Scientific Research Applications
Synthesis of Polysubstituted Furans
The synthesis of substituted furans is significant due to their role as structural subunits in bioactive natural products, pharmaceutical substances, and flavor compounds. The cycloisomerization of (Z)-2-en-4-yn-1-ols is a notable approach for synthesizing polysubstituted furans, showcasing the relevance of compounds with furan and cyclohexanol structures in organic synthesis (Wang, Xu & Ma, 2010).
Chiral Molecular Recognition
Compounds like optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol have been used as chiral solvating agents for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This highlights the potential of cyclohexanol derivatives in chiral analysis and separation techniques, which are crucial in the pharmaceutical industry (Khanvilkar & Bedekar, 2018).
Corrosion Inhibition
Amino acid compounds with structures related to furan have been investigated for their potential as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds' adsorption on metal surfaces indicates the significance of such organic structures in material preservation and industrial applications (Yadav, Sarkar & Purkait, 2015).
Antioxidant and Xanthine Oxidase Inhibitory Studies
Complexes formed with amino acid bearing Schiff base ligand related to cyclohexanol have been studied for their antioxidant properties and xanthine oxidase inhibitory activities, demonstrating potential therapeutic applications (Ikram et al., 2015).
Catalytic and Polymerization Applications
Cobalt(II) complexes containing ligands related to cyclohexanol and furan have shown catalytic activity and have been applied in polymerization processes, indicating their utility in material synthesis and industrial chemistry (Choi et al., 2015).
properties
IUPAC Name |
(1S,2S)-2-(furan-2-ylmethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPPAWHZJFBRSC-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

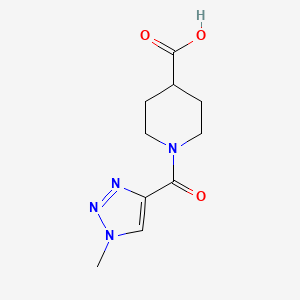
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)

